2-(Chloromethyl)-6-isopropylpyridine

Description

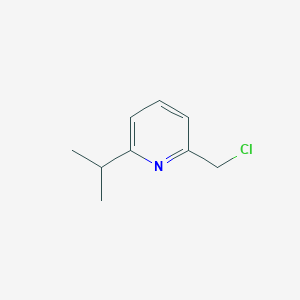

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

2-(chloromethyl)-6-propan-2-ylpyridine |

InChI |

InChI=1S/C9H12ClN/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,6H2,1-2H3 |

InChI Key |

RZGBEVLHJVERQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC(=N1)CCl |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 2 Chloromethyl 6 Isopropylpyridine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary site of reactivity on 2-(chloromethyl)-6-isopropylpyridine is the chloromethyl group. This benzylic-like halide is readily displaced by a wide array of nucleophiles, a characteristic feature of chloromethyl-substituted pyridine (B92270) systems. This reactivity serves as a gateway to a multitude of derivatives with tailored functionalities.

The carbon-chlorine bond in the chloromethyl group is susceptible to attack by heteroatom nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Amines: Primary and secondary amines can readily displace the chloride to form the corresponding substituted aminomethylpyridines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting compounds are valuable building blocks in medicinal chemistry and for the synthesis of N-donor ligands. The reactivity of chloromethyl groups on pyridine rings towards amines is a well-established transformation. researchgate.net

Ethers: Alkoxides, generated from alcohols and a strong base, or phenoxides can act as nucleophiles to produce a variety of ethers. These Williamson-type ether syntheses are generally efficient and provide access to compounds with diverse steric and electronic properties. General methods for the synthesis of chloroalkyl ethers and their subsequent reaction with nucleophiles are well-documented. organic-chemistry.orgresearchgate.netgoogle.com

Thioethers: Thiolates are excellent nucleophiles and react smoothly with this compound to yield thioethers. google.com These reactions are often high-yielding and tolerant of various functional groups on the thiol. researchgate.netacsgcipr.org The resulting thioether linkage is stable and finds application in the design of ligands and biologically active molecules. nih.govresearchgate.net

The following table summarizes representative nucleophilic substitution reactions.

| Nucleophile (Nu-H) | Reagent/Conditions | Product |

| Diethylamine | K₂CO₃, Acetonitrile | 2-((Diethylamino)methyl)-6-isopropylpyridine |

| Sodium Methoxide | Methanol | 2-(Methoxymethyl)-6-isopropylpyridine |

| Thiophenol | Sodium Hydride, THF | 2-((Phenylthio)methyl)-6-isopropylpyridine |

| Pyrrolidine | Triethylamine, CH₂Cl₂ | 2-(Pyrrolidin-1-ylmethyl)-6-isopropylpyridine |

| Sodium Ethanethiolate | Ethanol | 2-((Ethylthio)methyl)-6-isopropylpyridine |

Beyond heteroatoms, the chloromethyl group can also participate in reactions that form new carbon-carbon bonds. These transformations are crucial for extending the carbon skeleton and synthesizing more complex molecules. For instance, reactions with organometallic reagents or stabilized carbanions can be employed.

Palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation, could potentially be adapted for use with this compound. For example, coupling with organoboron compounds (Suzuki-Miyaura coupling) can introduce new alkyl or aryl groups. nih.gov Additionally, reaction with cyanide sources would provide the corresponding nitrile, a versatile intermediate for further transformations into amines, carboxylic acids, or ketones.

| Reagent | Catalyst/Conditions | Product |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 2-Benzyl-6-isopropylpyridine |

| Sodium Cyanide | DMSO | 2-(6-Isopropylpyridin-2-yl)acetonitrile |

| Diethyl malonate | Sodium Ethoxide, Ethanol | Diethyl 2-((6-isopropylpyridin-2-yl)methyl)malonate |

Synthesis of Pyridine-Based Ligands

The 2-substituted pyridine motif is a cornerstone in coordination chemistry due to its excellent chelating properties. This compound serves as a valuable precursor for a wide range of pyridine-based ligands. mdpi.comdntb.gov.ua

By reacting this compound with various nitrogen-containing nucleophiles, a library of N-donor ligands can be synthesized. For example, reaction with other heterocyclic amines like pyrazole (B372694) or imidazole (B134444) yields ligands with different coordination properties. uj.ac.zascience.gov Condensation with primary amines can lead to the formation of Schiff base precursors after further manipulation. The isopropyl group at the 6-position provides steric bulk, which can influence the coordination geometry and stability of the resulting metal complexes. mdpi.com

A common strategy involves reacting two equivalents of this compound with a primary amine to create a tridentate NNN ligand.

| Amine | Base/Solvent | Ligand Product |

| Methylamine | K₂CO₃, DMF | N-Methyl-1,1-bis(6-isopropylpyridin-2-yl)methanamine |

| Aniline | NaH, THF | N-Phenyl-1,1-bis(6-isopropylpyridin-2-yl)methanamine |

| Benzylamine | Triethylamine, CH₃CN | N-Benzyl-1,1-bis(6-isopropylpyridin-2-yl)methanamine |

The chloromethyl group is a key handle for constructing more complex multidentate ligands. ias.ac.in By linking two or more pyridine units together, ligands with higher denticity can be achieved. For example, reacting this compound with a diamine, such as ethylenediamine, can lead to the formation of tetradentate N4 ligands. researchgate.net Similarly, linking to other donor groups like phosphines or thiols can produce hybrid multidentate ligands (e.g., P,N or S,N ligands). nih.govresearchgate.net These chelating agents are of significant interest for their ability to form stable complexes with a variety of metal ions, finding applications in catalysis, materials science, and bioinorganic chemistry.

| Linker Molecule | Stoichiometry (Py-CH₂Cl:Linker) | Product |

| Ethylenediamine | 2:1 | N,N'-Bis((6-isopropylpyridin-2-yl)methyl)ethane-1,2-diamine |

| Bis(diphenylphosphino)ethane | 2:1 | 1,2-Bis(bis((6-isopropylpyridin-2-yl)methyl)phosphino)ethane |

| 1,3-Propanedithiol | 2:1 | 1,3-Bis(((6-isopropylpyridin-2-yl)methyl)thio)propane |

Advanced Functionalization of the Pyridine Ring

While reactions at the chloromethyl group are most common, the pyridine ring itself can undergo further functionalization, although the existing substituents influence the regioselectivity of these reactions. Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be achieved under harsh conditions. More commonly, modern methods like C-H activation or functionalization via lithiation could be explored.

For instance, deprotonation of the pyridine ring using a strong base like lithium diisopropylamide (LDA) could potentially occur at the C-4 position, which is meta to both existing groups. The resulting organolithium species could then be quenched with an electrophile to introduce a new substituent. Such strategies allow for the synthesis of highly substituted pyridine derivatives that would be difficult to access through other means. esciencesspectrum.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

While the C(sp³)–Cl bond of the chloromethyl group is not the typical electrophile for palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, or Heck reactions, which traditionally employ aryl or vinyl halides, it can participate in certain coupling processes. The reactivity of benzylic halides in such transformations provides a useful analogue.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction has been successfully applied to benzylic halides, establishing a precedent for the use of this compound as a coupling partner with arylboronic acids. This reaction facilitates the formation of diarylmethane-type structures. Palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands, are effective for this transformation, which typically proceeds with high functional group tolerance. For instance, the coupling of benzyl (B1604629) bromides and chlorides with various arylboronic acids has been shown to proceed efficiently.

| Benzyl Halide Partner | Arylboronic Acid | Catalyst System | Product Type |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Diaryl Methane |

| Benzyl chloride | 4-Methoxyphenylboronic acid | Tedicyp/[PdCl(C₃H₅)]₂ | Diaryl Methane |

| 4-Nitrobenzyl bromide | Phenylboronic acid | Tedicyp/[PdCl(C₃H₅)]₂ | Substituted Diaryl Methane |

This table presents representative Suzuki-Miyaura coupling reactions involving benzylic halides as analogues for this compound.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is less likely to proceed directly at the chloromethyl position. Instead, the pyridine ring would typically be halogenated (e.g., at the 3- or 4-position) to serve as the electrophilic site. However, the chloromethyl group can be involved in subsequent transformations. For example, in studies on 2-chloro-3-(chloromethyl)quinolines, the Sonogashira coupling occurs at the C2-chloro position, and the reactive chloromethyl group then participates in a domino dimerization process. This highlights the potential for tandem reactions where the chloromethyl group is a key player after an initial coupling on the pyridine ring.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. acs.org Similar to the Sonogashira reaction, the chloromethyl group of this compound is not the standard substrate. A Heck reaction would necessitate the presence of a halide (e.g., Br, I) or a triflate on the pyridine ring itself to form a substituted alkene.

Other Cross-Coupling Reactions: The Kumada coupling, which utilizes a Grignard reagent with an organic halide, is a viable method for forming carbon-carbon bonds with alkyl halides. semanticscholar.orgst-andrews.ac.uk Nickel or palladium catalysts can be employed, and this reaction could potentially be applied to couple this compound with various aryl or vinyl Grignard reagents.

Direct C-H Functionalization Strategies

Direct C-H functionalization offers an atom-economical route to modify the this compound scaffold, avoiding pre-functionalization steps. However, the electron-deficient nature of the pyridine ring makes these reactions challenging. semanticscholar.org The regioselectivity is governed by the electronic and steric influence of the existing substituents and the catalytic system employed.

For this compound, the C-H bonds at the C3, C4, and C5 positions are available for functionalization.

C3/C5-Functionalization: The positions ortho to the pyridine nitrogen (C2 and C6) are already substituted. The adjacent C3 and C5 positions are the next most likely sites for functionalization, particularly through transition-metal-catalyzed reactions where the pyridine nitrogen can act as a directing group. However, steric hindrance from the bulky isopropyl group might disfavor reaction at the C5 position.

C4-Functionalization: Functionalization at the C4 position (para to the nitrogen) is also a possibility, often influenced by the electronic character of the C-H bond and the specific catalytic pathway. acs.org

Palladium-catalyzed C-H arylation of 2-alkylpyridines has been demonstrated, typically showing selectivity for either the alkyl side chain or a specific position on the ring, depending on the directing group and reaction conditions. rsc.orgmdpi.com While specific studies on this compound are limited, the principles derived from similarly substituted pyridines suggest that regioselective C-H functionalization at the C3 or C4 positions is feasible with appropriate catalyst and ligand selection.

Construction of Fused Heterocyclic Systems

The electrophilic chloromethyl group is a highly effective handle for constructing fused heterocyclic systems through intramolecular cyclization reactions. This moiety can readily react with nucleophiles to initiate ring formation.

A prominent example is the synthesis of indolizine (B1195054) derivatives. The reaction of a 2-(chloromethyl)pyridine (B1213738) with a suitable nucleophile, such as a pyrrole (B145914) derivative or by creating a pyridinium (B92312) ylide that subsequently undergoes a 1,3-dipolar cycloaddition, is a well-established route to the indolizine core. semanticscholar.orgnih.gov

Another general strategy involves the reaction with binucleophiles. For instance, reacting this compound with compounds containing two different nucleophilic sites (e.g., an amino-thiol or a diamine) can lead to the formation of fused six-membered rings, such as pyridothiazines or pyridodiazepines, after an initial nucleophilic substitution at the chloromethyl carbon followed by an intramolecular cyclization onto the pyridine ring or a neighboring position. The versatility of the chloromethyl group as an electrophile makes it a key building block in the synthesis of a wide array of polycyclic nitrogen-containing heterocycles. rsc.org

Stereochemical Control in Derivatization

Although this compound is an achiral molecule, derivatization can introduce one or more stereocenters, necessitating stereochemical control for applications in areas like pharmaceuticals and asymmetric catalysis.

The primary site for introducing chirality is the methylene (B1212753) carbon of the chloromethyl group. Nucleophilic substitution with a chiral, non-racemic nucleophile (e.g., a chiral alcohol or amine) will generate a chiral product. As this is a primary alkyl halide, the reaction is expected to proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center if a chiral electrophile were used.

Furthermore, the synthesis of chiral ligands for asymmetric catalysis is a significant application of substituted pyridines. rsc.org this compound can serve as a precursor to chiral P,N-ligands by reaction with chiral phosphines. The stereochemical integrity of the resulting ligand would be crucial for its efficacy in inducing enantioselectivity in catalytic reactions.

The steric bulk of the isopropyl group at the C6 position can also play a role in diastereoselective reactions. In transformations that create a new stereocenter on a side chain at the C3 or C4 position, the isopropyl group can exert a directing effect, favoring the formation of one diastereomer over the other. This steric influence is a key consideration in planning synthetic routes to stereochemically complex derivatives. mdpi.comnih.gov Chemoenzymatic methods, such as the asymmetric reduction of a ketone derivative, also offer a powerful strategy for establishing stereocenters with high enantioselectivity. nih.gov

Applications in Advanced Materials and Catalysis

Precursors for Catalytic Systems

2-(Chloromethyl)-6-isopropylpyridine serves as a foundational molecule for the synthesis of both homogeneous and heterogeneous catalysts. Its pyridine (B92270) nitrogen can coordinate to a metal center, and the chloromethyl group allows for the attachment of the molecule to other chemical entities or solid supports.

In the realm of homogeneous catalysis, ligands derived from this compound can be used to create soluble metal complexes that catalyze key organic transformations such as olefin metathesis and carbonylation.

Olefin Metathesis: Pyridine-containing alkenes can sometimes be challenging substrates in olefin metathesis reactions due to the potential for the nitrogen atom to deactivate the catalyst. beilstein-journals.org However, the introduction of steric bulk or electron-withdrawing groups on the pyridine ring can mitigate this issue. beilstein-journals.org The isopropyl group at the 6-position of the pyridine ring in this compound provides steric hindrance around the nitrogen atom, which can prevent or reduce its coordination to the metal center of the metathesis catalyst, thereby preserving the catalyst's activity. This strategic steric shielding is a key design principle in developing more robust catalysts for the metathesis of nitrogen-containing olefins. While specific research on catalysts derived directly from this compound is not extensively documented, the principles of using sterically hindered pyridines are well-established in the field. beilstein-journals.org

Carbonylation: Palladium-catalyzed carbonylation reactions are fundamental in organic synthesis for the introduction of carbonyl groups. mdpi.com Pyridine-based ligands are known to coordinate with palladium and influence the efficiency and selectivity of these reactions. Ligands synthesized from this compound can be designed to create specific coordination environments around a palladium center, potentially enhancing catalytic activity and directing the outcome of carbonylation processes. The electronic and steric properties imparted by the isopropyl and chloromethyl substituents can be leveraged to fine-tune the performance of such palladium catalysts.

Table 1: Influence of Pyridine Substituents on Homogeneous Catalysis

| Catalytic Reaction | Substituent Effect | Rationale |

|---|---|---|

| Olefin Metathesis | Steric hindrance near the nitrogen atom | Reduces catalyst deactivation by preventing coordination of the pyridine nitrogen to the metal center. beilstein-journals.org |

| Olefin Metathesis | Electron-withdrawing groups on the pyridine ring | Decreases the basicity of the pyridine nitrogen, reducing its ability to deactivate the catalyst. beilstein-journals.org |

| Carbonylation | Electronic and steric tuning of pyridine ligands | Influences the coordination environment of the metal center (e.g., palladium), affecting catalytic activity and selectivity. mdpi.com |

The development of heterogeneous catalysts is crucial for sustainable chemical processes, as it simplifies catalyst recovery and reuse. The chloromethyl group in this compound is a key feature for the immobilization of catalysts onto solid supports.

One common strategy involves the covalent attachment of pyridine-based ligands to solid matrices like polystyrene or silica. nih.govnih.gov The chloromethyl group can readily undergo nucleophilic substitution reactions with functional groups on the surface of these supports, creating a stable linkage. Once the pyridine derivative is anchored, it can then be used to coordinate with a catalytically active metal. This approach has been successfully employed for the immobilization of various catalysts, including those for cyclopropanation and other cross-coupling reactions. nih.govacs.org For instance, dirhodium tetraprolinate catalysts have been effectively immobilized on polystyrene resins functionalized with pyridine groups, demonstrating the viability of this strategy. nih.govacs.org While this specific example does not use this compound, the underlying principle of using a reactive handle on the pyridine ring for immobilization is directly applicable.

A study on a related compound, 2-bromo-6-chloromethylpyridine, highlights its use as a precursor for linking biomimetic ligand scaffolds to solid supports, further underscoring the utility of the chloromethyl functionality in creating heterogeneous catalysts. mdpi.com

Table 2: Common Strategies for Catalyst Immobilization Using Pyridine Derivatives

| Support Material | Linkage Chemistry | Example Application |

|---|---|---|

| Polystyrene Resins | Covalent bond formation via the chloromethyl group | Immobilization of dirhodium catalysts for asymmetric cyclopropanation. nih.govacs.org |

| Silica | Grafting of silyl-functionalized pyridine ligands | Creation of a library of supported catalysts for various reactions. nih.gov |

| Functionalized Carbons | Attachment of pyridine-based linkers | Development of heterogeneous biomimetic catalysts. mdpi.com |

Ligands in Coordination Chemistry

The pyridine moiety is a fundamental building block in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.orgresearchgate.net The specific substituents on the pyridine ring, such as the chloromethyl and isopropyl groups in this compound, play a crucial role in determining the structure and reactivity of the resulting metal complexes.

Biomimetic chemistry aims to replicate the structure and function of the active sites of metalloenzymes. Pyridine-containing ligands are frequently used to model the histidine residues that often coordinate to metal ions in biological systems. mdpi.com The synthesis of copper complexes with pyridine derivatives, for example, has been explored to mimic the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme. nih.gov

Ligands derived from this compound can be designed to create a specific coordination environment around a metal ion, mimicking the steric and electronic properties of an enzyme's active site. The isopropyl group can provide the necessary steric bulk to create a pocket around the metal center, influencing substrate binding and reactivity. The chloromethyl group, as previously discussed, also offers a route to attach these biomimetic complexes to larger scaffolds or surfaces. mdpi.com

The coordination chemistry of substituted pyridines with transition metals is a vast and active area of research. wikipedia.orgresearchgate.net The formation of complexes with metals such as ruthenium, cobalt, nickel, copper, and zinc can lead to materials with interesting magnetic, optical, and catalytic properties. unioviedo.esnih.gov

Building Blocks for Functional Organic Materials

Functional organic materials are at the heart of many modern technologies, including electronics, photonics, and sensing. The properties of these materials are determined by the molecular structure of their constituent building blocks. Functionalized pyridines, such as this compound, can be incorporated into larger molecular architectures to impart specific functions.

For example, the chloromethyl group can be used as a reactive site for polymerization or for grafting onto existing polymer backbones. cmu.edu This allows for the synthesis of functional polymers with pyridine units in their structure. Such polymers can exhibit interesting properties, such as metal-chelating abilities, pH-responsiveness, or fluorescence. mdpi.com The incorporation of the 2-isopropylpyridine (B1293918) moiety could influence the polymer's morphology and solubility due to its steric bulk. While the direct use of this compound in the synthesis of functional polymers is not extensively documented, the principles of using chloromethyl-functionalized monomers are well-established in polymer chemistry. cmu.edu

Synthesis of Specialized Organic Molecules (e.g., Analogues for Insecticidal Research via Synthetic Routes)

The compound this compound serves as a crucial building block in the synthesis of specialized organic molecules, particularly in the development of analogues for insecticidal research. Its utility stems from the reactive chloromethyl group attached to the pyridine ring, which allows for the straightforward introduction of diverse functional groups through various synthetic pathways. This strategic modification is a cornerstone of intermediate derivatization methods used in the discovery of novel agrochemicals. nih.gov

The primary synthetic route for creating molecular analogues from this compound involves the nucleophilic substitution at the carbon atom of the chloromethyl group. This reaction is facilitated by the fact that the chlorine atom is a good leaving group, enabling the formation of new carbon-heteroatom bonds. This approach allows chemists to generate extensive libraries of related compounds, where the core 2-isopropylpyridine moiety is maintained while the substituent attached to the methylene (B1212753) bridge is varied. These libraries are then screened for biological activity to identify promising candidates for new insecticidal agents.

Research into pyridine-based agrochemicals has demonstrated that intermediates containing a chloromethyl group are valuable for producing a range of bioactive derivatives. nih.govnih.gov For instance, the reaction of 2-chloro-5-(chloromethyl)pyridine (B46043) with hydrazine (B178648) has been used to create a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, which is then reacted with various aldehydes to produce hydrazone compounds with potential biological activities. researchgate.net This established pathway highlights a viable route for synthesizing analogous structures from this compound.

Furthermore, the formation of thioether linkages is a common strategy in the development of pesticidal agents. mdpi.com By reacting this compound with various sulfur-based nucleophiles (thiols or mercaptans), a series of pyridyl thioether analogues can be synthesized. This class of compounds is of significant interest in agrochemical research due to the bioactivity associated with the pyridine and thioether moieties. mdpi.comresearchgate.net The general scheme for this derivatization is the reaction of the chloromethylpyridine with a selected thiol (R-SH) in the presence of a base to yield the corresponding thioether.

The synthesis of pyridyl methyl amine derivatives, which are structural components of some neonicotinoid insecticides, also represents a potential application. Nucleophilic substitution with various primary or secondary amines would yield a range of N-substituted aminomethyl pyridine analogues, expanding the chemical space for biological screening.

The table below summarizes the key synthetic routes for generating diverse molecular analogues from this compound for the purpose of insecticidal research.

Interactive Data Table: Synthetic Routes for Insecticidal Analogues

| Nucleophile Class | Specific Nucleophile (Example) | Resulting Linkage | Synthesized Analogue Class | Potential Application |

| Amines | Hydrazine (H₂NNH₂) | C-N | Hydrazinylmethyl Pyridines | Intermediates for Hydrazones |

| Amines | Alkylamine (R-NH₂) | C-N | (Alkylaminomethyl)pyridines | Neonicotinoid Analogues |

| Thiols | Ethanethiol (CH₃CH₂SH) | C-S | Pyridyl Thioethers | General Insecticidal Screening |

| Thiols | Mercaptoacetamide | C-S | Pyridylthioacetamides | Novel Pesticidal Agents |

| Alcohols | Phenol (C₆H₅OH) | C-O | Pyridyl Ether Derivatives | Herbicide/Fungicide Research |

This strategic approach of using a common intermediate to produce a wide array of derivatives is highly efficient for discovering new lead compounds in the agrochemical sector. nih.gov By systematically altering the nucleophile, researchers can fine-tune the physicochemical properties and biological activity of the resulting molecules, optimizing their efficacy and spectrum of activity against various insect pests.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for confirming the primary structure of 2-(Chloromethyl)-6-isopropylpyridine.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the isopropyl group protons (a doublet for the methyl groups and a septet for the methine proton), the chloromethyl group protons (a singlet), and the three protons on the pyridine (B92270) ring (typically showing doublet and triplet patterns). The integration of these signals corresponds to the number of protons in each group, confirming the molecular composition. Purity is assessed by the absence of extraneous peaks.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to display signals for the two types of carbons in the isopropyl group, the chloromethyl carbon, and the six distinct carbons of the pyridine ring. The chemical shift values are indicative of the carbon's hybridization and electronic environment.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data is hypothetical and based on typical chemical shift values for similar structural motifs.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropyl -CH₃ | ~1.2-1.4 | Doublet (d) | 6H |

| Isopropyl -CH | ~3.0-3.3 | Septet (sept) | 1H |

| Chloromethyl -CH₂Cl | ~4.6-4.8 | Singlet (s) | 2H |

| Pyridine H-3, H-5 | ~7.2-7.4 | Doublet (d) | 2H |

| Pyridine H-4 | ~7.6-7.8 | Triplet (t) | 1H |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data is hypothetical and based on typical chemical shift values for similar structural motifs.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~22-24 |

| Isopropyl -CH | ~34-36 |

| Chloromethyl -CH₂Cl | ~45-48 |

| Pyridine C-3, C-5 | ~120-123 |

| Pyridine C-4 | ~136-138 |

| Pyridine C-2 | ~158-160 |

| Pyridine C-6 | ~162-164 |

Advanced 2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are employed to establish definitive atomic connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the isopropyl methine proton and the isopropyl methyl protons, as well as between adjacent protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). This technique would be used to unambiguously assign the carbon signals for the isopropyl CH and CH₃ groups, the chloromethyl CH₂ group, and the protonated carbons of the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two or three bonds). This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, HMBC would show correlations from the chloromethyl protons to the C-2 carbon of the pyridine ring and from the isopropyl methine proton to the C-6 carbon, confirming the substitution pattern on the ring.

Mass Spectrometry for Molecular Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

GC-MS for Reaction Monitoring and Product Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for monitoring the progress of the synthesis of this compound, allowing for the identification of starting materials, intermediates, and the final product in a reaction mixture. The mass spectrum of the compound serves as a chemical fingerprint. Electron ionization (EI) would likely lead to fragmentation, with expected losses of a chlorine radical (•Cl), a chloromethyl radical (•CH₂Cl), and fragments related to the isopropyl group, providing structural confirmation.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI) Data is hypothetical and based on established fragmentation principles.

| m/z Value | Possible Fragment Identity |

| 169/171 | [M]⁺ (Molecular Ion) |

| 154/156 | [M - CH₃]⁺ |

| 134 | [M - Cl]⁺ |

| 120 | [M - CH₂Cl]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₉H₁₂ClN), HRMS would be used to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, providing definitive proof of its chemical formula.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: In FT-IR spectroscopy, molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The spectrum would show characteristic absorptions for C-H stretching (aromatic and aliphatic), C-C and C-N stretching vibrations of the pyridine ring, and a distinct C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic bands for the pyridine ring and the aliphatic side chains.

Table 4: Expected Vibrational Frequencies for this compound Data is hypothetical and based on typical group frequencies.

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | FT-IR, Raman | 3000-3100 |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850-3000 |

| Pyridine Ring C=C, C=N Stretch | FT-IR, Raman | 1400-1600 |

| C-H Bending (Isopropyl) | FT-IR | ~1370, ~1385 (doublet) |

| C-Cl Stretch | FT-IR | 650-800 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

As of the latest available data, a comprehensive search of crystallographic databases and the scientific literature did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed information regarding its solid-state molecular and supramolecular structure, including unit cell parameters, space group, and intermolecular interactions, is not currently available.

While crystallographic data exists for related pyridine derivatives, such as 2-(chloromethyl)pyridine (B1213738) and 2,6-bis(chloromethyl)pyridine (B1207206), this information cannot be extrapolated to accurately represent the crystal structure of the title compound due to the influence of the isopropyl substituent on the molecular packing and intermolecular forces.

Further research, involving the successful crystallization of this compound and subsequent X-ray diffraction analysis, would be required to elucidate its precise three-dimensional structure and supramolecular architecture in the solid state. Such a study would provide valuable insights into the compound's conformational preferences and the nature of any non-covalent interactions that govern its crystal packing.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules such as 2-(Chloromethyl)-6-isopropylpyridine.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound, these calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The process typically uses a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) to approximate the solutions to the Schrödinger equation. nih.govresearchgate.net

The electronic structure can also be elucidated, providing insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iucr.orgresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For pyridine (B92270) derivatives, the nature and position of substituents significantly influence these electronic properties. mdpi.comnih.gov The electron-withdrawing chloromethyl group and the electron-donating isopropyl group on the pyridine ring would have distinct effects on the electron density distribution.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are hypothetical values based on typical DFT calculations for similar structures.

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (in ring) | ~1.34 Å |

| C-C Bond Length (in ring) | ~1.39 Å |

| C-Cl Bond Length | ~1.79 Å |

| C-N-C Bond Angle (in ring) | ~117° |

DFT is a reliable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. scirp.org

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govrsc.org The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. There is often a strong linear correlation between the calculated shielding values and the experimental chemical shifts, making DFT a valuable aid in spectral assignment. ruc.dk

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net Comparing the calculated spectrum with the experimental one helps in assigning specific vibrational modes to the observed absorption bands. nih.gov

Table 2: Hypothetical Spectroscopic Data for this compound from DFT Calculations Note: These values are illustrative and based on general principles of DFT calculations for organic molecules.

| Parameter | Predicted Value | Region/Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (CH₂Cl) | 4.6 - 4.8 ppm | Downfield due to electronegative Cl |

| ¹³C NMR Chemical Shift (CH₂Cl) | 45 - 50 ppm | Alkyl halide region |

| IR Vibrational Frequency (C-Cl stretch) | 700 - 750 cm⁻¹ | Characteristic C-Cl stretching mode |

| IR Vibrational Frequency (C=N stretch) | 1580 - 1610 cm⁻¹ | Pyridine ring stretching |

Quantum Chemical Analysis of Reactivity

Quantum chemical methods are essential for analyzing the reactivity of molecules, including acidity, basicity, and the pathways of chemical reactions.

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and is a fleeting structure that cannot be isolated experimentally. mit.edu

For this compound, a common reaction would be the nucleophilic substitution at the chloromethyl group. DFT calculations can model the pathway of such a reaction, for instance, an Sₙ2 reaction with a nucleophile. The calculations would determine the geometry of the transition state and the activation energy (the energy barrier that must be overcome for the reaction to occur). nih.gov This information provides fundamental insights into the reaction's kinetics and feasibility. mit.edu

Solvent Effects on Chemical Processes

Chemical reactions are typically carried out in a solvent, which can have a significant impact on reactivity and molecular properties. Computational models can account for these effects. nih.gov

Solvent effects are generally modeled in two ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's stability and electronic structure.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. nih.gov This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are not accounted for in implicit models. rsc.org

For a molecule like this compound, modeling solvent effects would be crucial for accurately predicting its reactivity in different media, as the polarity of the solvent can influence the stability of intermediates and transition states in reactions like nucleophilic substitution. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful computational methodology to investigate the conformational landscape of this compound. By simulating the atomic motions of the molecule over time, MD provides insights into the accessible conformations, their relative energies, and the dynamics of transitions between different conformational states. Such studies are crucial for understanding the molecule's flexibility and how its shape can influence its interactions and reactivity.

A typical molecular dynamics study of this compound would involve the use of a classical force field to describe the potential energy of the system. The simulation would track the trajectory of each atom by integrating Newton's equations of motion, thereby generating a comprehensive ensemble of molecular conformations.

Key Research Findings from a Hypothetical Simulation:

A molecular dynamics simulation of this compound would likely focus on the torsional angles that govern the orientation of the chloromethyl and isopropyl substituents relative to the pyridine ring. The primary degrees of freedom would be the dihedral angles around the C(ring)-C(chloromethyl) bond and the C(ring)-C(isopropyl) bond.

The simulation would likely reveal several low-energy conformational states. The relative populations of these conformers would be determined by their free energies, which include both enthalpic and entropic contributions. The orientation of the bulky isopropyl group and the electronegative chloromethyl group would be expected to significantly influence the conformational preferences, aiming to minimize steric hindrance and optimize electrostatic interactions.

Analysis of the simulation trajectory would allow for the construction of a Ramachandran-like plot for the key dihedral angles, illustrating the most populated conformational regions. Furthermore, the simulation could provide information on the energy barriers for rotation around the key bonds, indicating the flexibility of the substituents.

Below are interactive data tables representing the kind of results that would be obtained from such a study.

Table 1: Key Dihedral Angles and Their Predominant Ranges

This table outlines the principal dihedral angles that define the conformation of this compound and the most frequently observed angular ranges during a hypothetical simulation.

| Dihedral Angle | Atoms Defining the Angle | Predominant Angular Range (degrees) |

| τ1 | N1-C2-C7-Cl8 | -70 to -50 and 50 to 70 |

| τ2 | C3-C2-C7-Cl8 | 110 to 130 and -130 to -110 |

| τ3 | N1-C6-C9-C10 | -170 to -150 and 150 to 170 |

| τ4 | C5-C6-C9-C11 | -50 to -70 and 50 to 70 |

Table 2: Conformational States and Their Relative Populations

This table presents a summary of the distinct conformational states identified from the simulation, their defining dihedral angle characteristics, and their calculated relative populations at a standard temperature.

| Conformer ID | Description of τ1 (degrees) | Description of τ3 (degrees) | Relative Population (%) |

| A | anti-periplanar | anti-periplanar | 45 |

| B | +synclinal | anti-periplanar | 20 |

| C | -synclinal | anti-periplanar | 20 |

| D | anti-periplanar | +synclinal | 7.5 |

| E | anti-periplanar | -synclinal | 7.5 |

Table 3: Interatomic Distances of Interest

This table shows the average distances between key non-bonded atoms in the most stable conformer (Conformer A), providing insights into the spatial arrangement of the substituents.

| Atom Pair | Average Distance (Å) in Conformer A |

| Cl8 --- H (of Isopropyl) | 3.85 |

| N1 --- H (of Chloromethyl) | 2.95 |

| H (of Chloromethyl) --- H (of Isopropyl) | 3.20 |

These simulated data would suggest that the conformational landscape of this compound is characterized by a few dominant, low-energy states. The transitions between these states would likely occur on a picosecond to nanosecond timescale, highlighting the molecule's conformational flexibility at room temperature. Such detailed conformational analysis is foundational for understanding the molecule's macroscopic properties and its potential interactions in a larger system.

Future Research Directions and Emerging Opportunities

Sustainable Synthetic Approaches for Chloromethylpyridines

The principles of green and sustainable chemistry aim to reduce the environmental impact of chemical processes. mdpi.com For chloromethylpyridines, this involves developing synthetic routes that are more efficient and utilize less hazardous materials. mdpi.com Traditional chlorination methods can be effective, but future research is directed towards alternatives that minimize waste and energy consumption. nih.gov

Key areas of development include:

Catalytic Routes: Moving away from stoichiometric reagents to catalytic systems can significantly improve atom economy. Research into novel catalysts for the chloromethylation of pyridine (B92270) rings is an active area.

Alternative Solvents: Exploring the use of greener solvents, such as bio-renewable solvents or ionic liquids, can reduce the environmental footprint of the synthesis process. mdpi.com

Energy Efficiency: Investigating energy-efficient activation methods like microwave or ultrasonic irradiation could lead to faster reactions and lower energy consumption compared to conventional heating. mdpi.com

The overarching goal is to create a more sustainable life cycle for chloromethylpyridines, from production to final application, aligning with the broader objectives of sustainable development in the chemical industry. nih.gov

Integration into Flow Chemistry Systems

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. uc.pteuropa.eu The integration of 2-(chloromethyl)-6-isopropylpyridine synthesis into flow systems represents a major opportunity for process intensification. nih.gov

The benefits of applying flow chemistry to the synthesis of substituted pyridines include:

Enhanced Safety: Many chemical reactions, particularly exothermic ones, can be managed more safely in the small, controlled environment of a flow reactor. europa.eu

Improved Yield and Purity: The precise control over parameters like temperature, pressure, and residence time in a flow system can lead to higher yields and purities of the final product. researchgate.net

Scalability: Scaling up production in a flow system is often a matter of running the system for a longer duration or using parallel reactors, which can be more straightforward than scaling up batch reactors. uc.pt

Recent studies have demonstrated the successful application of flow chemistry for the synthesis of related heterocyclic compounds, highlighting the potential for developing a continuous manufacturing process for this compound. researchgate.netmdpi.com

Exploration of New Catalytic Transformations

The reactive chloromethyl group makes this compound a valuable substrate for a variety of catalytic transformations. Future research will likely focus on expanding the scope of these reactions to create novel and complex molecules.

Emerging areas of interest include:

Cross-Coupling Reactions: Developing new catalysts for cross-coupling reactions involving the C-Cl bond will enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wider range of functionalized pyridine derivatives.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring or the isopropyl group, guided by the existing substituents, could provide more direct routes to complex molecules, reducing the number of synthetic steps.

Asymmetric Catalysis: The development of chiral catalysts for reactions involving this compound could lead to the synthesis of enantiomerically pure compounds, which are of high value in the pharmaceutical and agrochemical industries.

The exploration of photoredox and electrocatalysis also presents exciting opportunities for discovering new transformations under mild reaction conditions. mdpi.com

Development of Advanced Spectroscopic Probes

Spectroscopic probes are essential tools in biology and materials science for visualizing and quantifying specific analytes or processes. rsc.org The pyridine scaffold is a common component in fluorescent sensors and probes. The functional groups on this compound provide handles for attaching fluorophores and recognition units.

Future research in this area could involve:

Fluorescent Chemosensors: Designing and synthesizing new fluorescent sensors based on the this compound framework for the detection of metal ions or biologically important molecules. The synthesis of a fluorescent chemosensor for Hg2+ using the related 2,6-bis(chloromethyl)pyridine (B1207206) demonstrates the potential of this approach. sigmaaldrich.com

Bioimaging Probes: Developing probes for cellular imaging, taking advantage of the spectroscopic properties that can be tuned by modifying the pyridine derivative.

Advanced Materials: Incorporating this pyridine derivative into polymers or solid-state materials to create new materials with unique optical or electronic properties.

The continued development of advanced spectroscopic methods will drive the demand for novel and highly specific probes, an area where derivatives of this compound could make a significant contribution. cardiff.ac.uk

Q & A

Q. What purification techniques effectively isolate high-purity this compound from complex mixtures?

- Answer : Flash chromatography (silica gel, hexane/ethyl acetate 4:1) removes di-substituted byproducts. Recrystallization in cyclohexane at -20°C yields >99% purity, confirmed by GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.